![molecular formula C10H16O2S2 B14352657 5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran CAS No. 91265-98-4](/img/no-structure.png)
5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran typically involves the formation of the furan ring followed by the introduction of the disulfanyl linkage. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Disulfanyl Linkage: This step often involves the reaction of the furan derivative with a disulfide compound under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency may be employed .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The disulfanyl linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfanyl bond, leading to the formation of thiols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran involves its interaction with molecular targets through its disulfanyl linkage and furan ring. The compound can undergo redox reactions, influencing various biochemical pathways. The disulfanyl group can form reversible bonds with thiol groups in proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-6-[(2-methyloxolan-3-yl)sulfanyl]pyrimidine: Similar in structure but with a pyrimidine ring instead of a furan ring.
5-Methyloxolan-3-one: Contains a similar oxolan ring but lacks the disulfanyl linkage.
Eigenschaften
91265-98-4 | |
Molekularformel |
C10H16O2S2 |
Molekulargewicht |
232.4 g/mol |
IUPAC-Name |
5-methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran |
InChI |
InChI=1S/C10H16O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
FAJUHBNFXHXJIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCO1)SSC2=C(OCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.